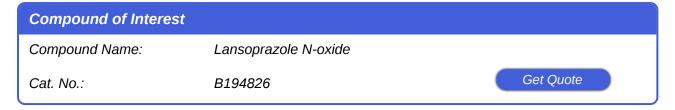


Spectroscopic Analysis of Lansoprazole Noxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent impurity and a metabolite of Lansoprazole, a widely used proton pump inhibitor. Its identification, characterization, and quantification are crucial for ensuring the quality, safety, and efficacy of Lansoprazole drug products. This document provides a comprehensive overview of the spectroscopic techniques used for the analysis of Lansoprazole N-oxide, including detailed application notes and experimental protocols for UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of **Lansoprazole N-oxide**, particularly for routine quality control purposes. The molecule exhibits a characteristic absorption maximum in the UV region due to its aromatic and heteroaromatic ring systems.

Data Presentation



Parameter	Value	Reference
Maximum Absorption Wavelength (λmax)	279 nm	[1]
Molecular Formula	C16H14F3N3O3S	[1][2][3][4]
Molecular Weight	385.36 g/mol	

Experimental Protocol

Objective: To determine the concentration of **Lansoprazole N-oxide** in a solution using UV-Visible spectrophotometry.

Materials:

- Lansoprazole N-oxide reference standard
- Methanol (HPLC grade) or other suitable transparent solvent in the UV region
- UV-Visible Spectrophotometer
- · Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

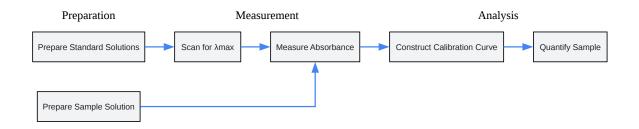
Procedure:

- Standard Solution Preparation:
 - Accurately weigh a suitable amount of Lansoprazole N-oxide reference standard.
 - Dissolve the standard in the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 μg/mL).
 - From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution.
- Sample Preparation:

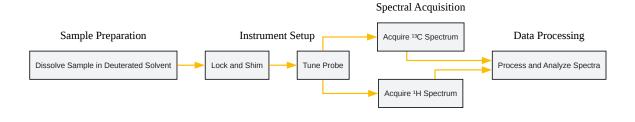


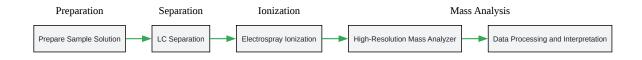
- Dissolve the sample containing Lansoprazole N-oxide in the same solvent used for the standard solutions to obtain a concentration within the calibration range.
- · Spectrophotometric Measurement:
 - Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.
 - Use the solvent as a blank to zero the instrument.
 - Record the UV absorption spectrum of one of the standard solutions to determine the λmax.
 - Set the instrument to measure the absorbance at the determined λmax (around 279 nm).
 - Measure the absorbance of the blank, all working standard solutions, and the sample solution.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
 - Determine the concentration of Lansoprazole N-oxide in the sample solution by interpolating its absorbance on the calibration curve.











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